Cas no 58777-84-7 (2-Bromo-1-(4-bromophenyl)ethanol)

2-Bromo-1-(4-bromophenyl)ethanol 化学的及び物理的性質
名前と識別子
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- Benzenemethanol, 4-bromo-a-(bromomethyl)-
- 2-Bromo-1-(4-bromophenyl)ethanol
- 1-(4-Bromophenyl)-2-bromoethanol
- 2,4'-dibromo-1-phenylethan-1-ol
- 2-bromo-1-(4-bromophenyl)ethan-1-ol
- Benzenemethanol, 4-bromo-alpha-(bromomethyl)-
- D79032
- MFCD24346382
- PS-16466
- SY126890
- SY214981
- PB43115
- 58777-84-7
- EN300-269826
- SCHEMBL918222
- AKOS017560430
- CS-0309592
- MFCD13186687
-
- MDL: MFCD13186687
- インチ: 1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2
- InChIKey: ZOCCHBFOKYCUST-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1C=CC(=CC=1)Br)O
計算された属性
- せいみつぶんしりょう: 279.89214g/mol
- どういたいしつりょう: 277.89419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-Bromo-1-(4-bromophenyl)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B659205-25mg |
2-Bromo-1-(4-bromophenyl)ethan-1-ol |
58777-84-7 | 25mg |
$ 70.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL660-1G |
2-bromo-1-(4-bromophenyl)ethanol |
58777-84-7 | 97% | 1g |
¥ 1,848.00 | 2023-03-30 | |
Enamine | EN300-269826-0.5g |
2-bromo-1-(4-bromophenyl)ethan-1-ol |
58777-84-7 | 95.0% | 0.5g |
$271.0 | 2025-03-20 | |
Enamine | EN300-269826-2.5g |
2-bromo-1-(4-bromophenyl)ethan-1-ol |
58777-84-7 | 95.0% | 2.5g |
$726.0 | 2025-03-20 | |
Enamine | EN300-269826-10g |
2-bromo-1-(4-bromophenyl)ethan-1-ol |
58777-84-7 | 95% | 10g |
$1593.0 | 2023-09-11 | |
Aaron | AR01B3B0-250mg |
2-BROMO-1-(4-BROMOPHENYL)ETHAN-1-OL |
58777-84-7 | 97% | 250mg |
$128.00 | 2025-02-09 | |
Enamine | EN300-269826-5g |
2-bromo-1-(4-bromophenyl)ethan-1-ol |
58777-84-7 | 95% | 5g |
$1075.0 | 2023-09-11 | |
Enamine | EN300-269826-1g |
2-bromo-1-(4-bromophenyl)ethan-1-ol |
58777-84-7 | 95% | 1g |
$371.0 | 2023-09-11 | |
eNovation Chemicals LLC | D701421-100mg |
2-bromo-1-(4-bromophenyl)ethanol |
58777-84-7 | 97% | 100mg |
$120 | 2024-07-21 | |
A2B Chem LLC | AV96016-2.5g |
2-Bromo-1-(4-bromophenyl)ethanol |
58777-84-7 | 95% | 2.5g |
$800.00 | 2024-04-19 |
2-Bromo-1-(4-bromophenyl)ethanol 関連文献
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Irlon M. Ferreira,Sergio A. Yoshioka,Jo?o V. Comasseto,André L. M. Porto RSC Adv. 2017 7 12650
2-Bromo-1-(4-bromophenyl)ethanolに関する追加情報
Professional Introduction to 2-Bromo-1-(4-bromophenyl)ethanol (CAS No. 58777-84-7)
2-Bromo-1-(4-bromophenyl)ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 58777-84-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic ring and an ethanol side chain, has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and hydroxyl functional groups provides unique reactivity, enabling its use in diverse chemical transformations relevant to drug discovery and material science.
The structural motif of 2-Bromo-1-(4-bromophenyl)ethanol positions it as a key precursor in the development of pharmacophores targeting neurological and inflammatory disorders. Recent advancements in medicinal chemistry have highlighted its role in constructing complex scaffolds that exhibit promising biological activity. For instance, derivatives of this compound have been investigated for their potential as modulators of enzyme activity, particularly those involved in signal transduction pathways. The bromine atoms serve as handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many drugs.
In the context of contemporary research, 2-Bromo-1-(4-bromophenyl)ethanol has been explored for its utility in generating novel heterocyclic compounds. Heterocycles are integral to medicinal chemistry due to their prevalence in natural products and synthetic drugs. By incorporating this compound into cyclization reactions, researchers have synthesized several derivatives with enhanced binding affinity to biological targets. Notably, some of these derivatives have shown efficacy in preclinical models as potential treatments for conditions such as Alzheimer's disease and chronic inflammation. The hydroxyl group on the ethanol moiety allows for further derivatization into esters or amides, expanding the chemical space accessible for drug design.
The pharmaceutical industry has leveraged the reactivity of 2-Bromo-1-(4-bromophenyl)ethanol to develop novel therapeutic agents. Its ability to undergo selective modifications has been exploited in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often dysregulated in diseases such as cancer and autoimmune disorders. By designing molecules based on this scaffold, researchers aim to disrupt aberrant signaling networks, thereby mitigating disease progression. The bromine substituents facilitate the introduction of additional functional groups via palladium-catalyzed reactions, enabling the creation of highly specific inhibitors with minimal off-target effects.
From a synthetic chemistry perspective, 2-Bromo-1-(4-bromophenyl)ethanol exemplifies the importance of versatile intermediates in streamlining drug development pipelines. Its synthesis typically involves bromination reactions on a phenyl ring followed by selective hydroxylation of an adjacent carbon atom. Advances in catalytic methods have enabled more efficient and environmentally benign routes to this compound, aligning with green chemistry principles. These improvements not only enhance yield but also reduce waste generation, making the compound more sustainable for industrial applications.
Recent studies have also highlighted the material science applications of derivatives derived from 2-Bromo-1-(4-bromophenyl)ethanol. The aromatic and alcoholic functionalities contribute to unique physicochemical properties, making these compounds suitable for use in organic electronics and sensor technologies. For example, some derivatives exhibit luminescent properties when incorporated into polymer matrices, offering potential applications in optoelectronic devices. Additionally, the ability to tune solubility and reactivity through structural modifications opens avenues for developing novel materials with tailored functionalities.
The future direction of research involving 2-Bromo-1-(4-bromophenyl)ethanol is likely to focus on expanding its utility in drug discovery and material science. With increasing emphasis on precision medicine and targeted therapies, there is a growing demand for specialized intermediates like this one. By leveraging its structural features and reactivity patterns, chemists can continue to develop innovative solutions to complex scientific challenges. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible advancements that benefit society.
In summary,2-Bromo-1-(4-bromophenyl)ethanol (CAS No. 58777-84-7) represents a cornerstone compound in modern chemical research with far-reaching implications across pharmaceuticals and materials science. Its unique structural attributes and reactivity make it indispensable for constructing bioactive molecules and advanced materials alike. As research progresses,this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical innovation.
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